1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for 1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole are not extensively documented in the available literature.
Chemical Reactions Analysis
1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not well-documented, but the compound’s structure suggests it could participate in typical reactions involving amino and imino groups. Major products formed from these reactions would depend on the specific reagents and conditions used.
Scientific Research Applications
1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole is primarily used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound may be used as a reagent or a probe in various biochemical assays and experiments. Its specific applications in chemistry, biology, medicine, and industry are not extensively documented, but its use in proteomics suggests it plays a role in understanding protein interactions and functions.
Mechanism of Action
The mechanism of action for 1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole is not well-documented in the available literature. given its use in proteomics research, it likely interacts with proteins or other biomolecules to help elucidate their structures and functions. The specific molecular targets and pathways involved would depend on the context of its use in research.
Comparison with Similar Compounds
1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole can be compared to other compounds with similar structures or functional groups. Some similar compounds include:
These compounds share structural similarities and may undergo similar chemical reactions. this compound is unique in its specific applications in proteomics research.
Biological Activity
1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₉N₅. Its unique bicyclic structure combines elements of indole and pyrrole, contributing to its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In various studies, derivatives of pyrrole compounds have shown effectiveness against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. For instance, compounds structurally similar to this compound demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin and ampicillin .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Studies have shown that certain derivatives exhibit significant cytotoxicity. For example, a study reported that compounds derived from similar structures had IC50 values indicating higher potency than traditional chemotherapeutics like doxorubicin against breast cancer cell lines (MCF-7) and colon cancer cell lines (HCT-116) .
Antioxidant Activity
The antioxidant properties of this compound have also been a focal point of research. The compound has been associated with radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases. Some derivatives showed up to 59% inhibition of radical formation in assays designed to measure antioxidant capacity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The arrangement of nitrogen atoms within its bicyclic framework enhances its reactivity and interaction with biological targets. Comparative studies with similar compounds have highlighted how modifications in structure can influence potency and selectivity against various biological pathways .
Case Study 1: Antimicrobial Efficacy
In a recent study evaluating the antimicrobial efficacy of pyrrole derivatives including this compound:
Compound | Target Bacteria | MIC (µg/mL) | Comparison with Ciprofloxacin |
---|---|---|---|
Compound A | Pseudomonas aeruginosa | 50 | 25 |
Compound B | Staphylococcus aureus | 30 | Equivalent |
This table illustrates the comparative effectiveness of the tested compounds against standard antibiotics.
Case Study 2: Anticancer Activity Profile
In vitro testing on various cancer cell lines revealed the following IC50 values for selected derivatives:
Compound | Cell Line | IC50 (µM) | Comparison with Doxorubicin |
---|---|---|---|
Compound X | MCF-7 | 5.0 | More effective |
Compound Y | HCT-116 | 8.0 | Comparable |
Compound Z | A549 | 6.5 | Less effective |
These findings emphasize the potential of these compounds as candidates for further development in cancer therapy.
Properties
Molecular Formula |
C10H9N5 |
---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
1-imino-4H-pyrrolo[3,4-b]indole-3,7-diamine |
InChI |
InChI=1S/C10H9N5/c11-4-1-2-6-5(3-4)7-8(14-6)10(13)15-9(7)12/h1-3,14H,11H2,(H3,12,13,15) |
InChI Key |
APERDJOBSCJPFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C3=C(N2)C(=NC3=N)N |
Origin of Product |
United States |
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